4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
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Overview
Description
4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate is a complex organic compound that features a combination of aromatic rings, hydrazone linkages, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiophene derivatives, and hydrazine compounds. The key steps may involve:
Condensation Reactions: Formation of hydrazones through the reaction of hydrazine derivatives with aldehydes or ketones.
Esterification: Formation of ester linkages through the reaction of carboxylic acids with alcohols in the presence of acid catalysts.
Coupling Reactions: Formation of carbon-carbon bonds using coupling reagents such as palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Conversion of functional groups to lower oxidation states using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate: Unique due to its specific combination of functional groups and aromatic rings.
Other Hydrazone Derivatives: Similar in structure but may differ in the nature of the aromatic rings or substituents.
Thiophene Derivatives: Compounds containing thiophene rings but lacking the hydrazone or ester functionalities.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C26H19N3O5S |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
[4-[(E)-[[(E)-2-benzamido-3-thiophen-2-ylprop-2-enoyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C26H19N3O5S/c30-24(19-6-2-1-3-7-19)28-22(16-21-8-5-15-35-21)25(31)29-27-17-18-10-12-20(13-11-18)34-26(32)23-9-4-14-33-23/h1-17H,(H,28,30)(H,29,31)/b22-16+,27-17+ |
InChI Key |
KCIBAPUHPLQJGE-FUIDTVNYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CO4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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